molecular formula C6H4BrFN2O2 B082889 2-Bromo-4-fluoro-6-nitroaniline CAS No. 10472-88-5

2-Bromo-4-fluoro-6-nitroaniline

Cat. No. B082889
CAS RN: 10472-88-5
M. Wt: 235.01 g/mol
InChI Key: HCYDUPDSEDHSQB-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitroaniline is a chemical compound with the CAS Number: 10472-88-5 . It has a molecular weight of 235.01 . The compound is a solid at room temperature and appears as a light yellow to brown powder or crystal .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluoro-6-nitroaniline is C6H4BrFN2O2 . The InChI key, which is a unique identifier for the compound, is HCYDUPDSEDHSQB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-6-nitroaniline has a melting point range of 75.0 to 79.0 °C . The compound is a solid at 20 °C .

Scientific Research Applications

  • Medical and Pharmaceutical Intermediates : 2-Bromo-6-fluorotoluene, a related compound, is used as a medical intermediate, indicating potential applications of 2-Bromo-4-fluoro-6-nitroaniline in pharmaceutical synthesis (Li Jiang-he, 2010).

  • Complex Formation in Inorganic Chemistry : Complexes of copper(II), nickel(II), and cobalt(II) with halogenated nitroanilines, including compounds like 4-fluoro,2-nitroaniline, demonstrate the utility of these compounds in forming coordination complexes, which are important in various chemical processes (Devoto et al., 1982).

  • Dyes for Synthetic Polymer Fibers : Iodo-substituted nitroanilines, similar in structure to 2-Bromo-4-fluoro-6-nitroaniline, have been used to create a range of disperse dyes, indicating the potential of halogenated nitroanilines in dye manufacturing (Peters & Soboyejo, 2008).

  • Metabolic Studies : Research on the metabolism of halogenated anilines like 2-bromo-4-methylaniline in rat liver microsomes could provide insights into the metabolic pathways and toxicology of similar compounds, including 2-Bromo-4-fluoro-6-nitroaniline (Boeren et al., 1992).

  • Dye Intermediates and Other Chemical Uses : 4-Fluoro-3-nitroaniline, a structurally similar compound, has been significantly used in the U.S. as a novel dye intermediate. This suggests possible applications of 2-Bromo-4-fluoro-6-nitroaniline in dye manufacturing and other chemical industries (Bil, 2007).

  • Cytotoxicity and Cancer Research : Arene-Ru compounds containing 4-Nitroaniline or 2-Halogenated 4-Nitroaniline, including fluoro-substituted variants, have shown moderate to strong in vitro cytotoxicity against human cancer cells, indicating potential applications in cancer research and treatment (Chen et al., 2017).

  • Materials Science and Crystallography : Studies on urea–4-bromo-2-nitroaniline systems reveal applications in phase equilibria, crystallization, and thermal studies, which could be relevant for similar halogenated nitroanilines in materials science (Reddi et al., 2012).

  • Synthesis of Sulfonated Derivatives : Syntheses of sulfonated derivatives of fluoroanilines, including 2-Fluoroaniline, provide insights into the potential of halogenated nitroanilines in creating sulfonated products for various industrial applications (Courtin, 1983).

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-4-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYDUPDSEDHSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303268
Record name 2-bromo-4-fluoro-6-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-nitroaniline

CAS RN

10472-88-5
Record name 10472-88-5
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Record name 2-bromo-4-fluoro-6-nitroaniline
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Record name 2-Bromo-4-fluoro-6-nitroaniline
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Synthesis routes and methods I

Procedure details

6-Bromo-4-fluoro-2-nitroaniline was prepared using an adaptation of the method of Mitchell et al., J. Org. Chem. 44: 4733 (1979). To a solution of 4-fluoro-2-nitroaniline (500 mg, 3.2 mmol) in dry DMF (16 mL) under N2 was added dropwise a solution of N-bromosuccinimide (570 mg, 3.2 mmol) in dry DMF (16 mL). The reaction was allowed to stir 24 h. The solution was then poured into 100 mL H2O and this aqueous phase extracted with 4×25 mL CH2Cl2. The combined organic phases were washed with 3×4 mL H2O and dried (MgSO4). The MgSO4 was vacuum filtered and the solvent rotary evaporated to yield a brown oil which crystallized on standing. 642 mg (85.4%). 1H NMR (CDCl3) δ 6.51 (br s, 2H NH2), 7.58 (dd, JH4-3 -3 Hz, JH4-F =6.5 Hz, H-4), 7.92 (dd, JH3-F =3 Hz, JH3-F =8.7 Hz, H-3).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Mix 4-fluoro-2-nitroaniline (15.6 g, 0.1 mol) in water (400 mL) and add 48% hydrobromic acid (1kg). Add bromine (16 g, 0.1 mol) with stirring and stir for 1 hour. Dilute to 2L and cool to 7° C. Filter, wash with water and dry to give 4-fluoro-2-bromo-6-nitroaniline.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Mix 4-fluoro-2-nitroaniline (15.6 g, 0.1 mol) in water (400 mL ) and add 48% hydrobromic acid (1 kg). Add bromine (16 g, 0.1 mol) with stirring and stir for 1 hour. Dilute to 2 L and cool to 7° C. Filter, wash with water and dry to give 4-fluoro-2-bromo-6-nitroaniline.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 4-fluoro-2-nitroaniline (10.0 g, 42.55 mmol) in DCM (150 mL) and HOAc (75 mL) at 0° C. was added dropwise Br2 (9.9 ml, 130 mmol) at a rate to maintain the internal reaction temperature below 10° C. The reaction mixture was stirred at RT overnight and then poured into water (500 mL), followed by separation of the organic phase. The pH of the aqueous phase was adjusted to about 7 by adding NH4OH, and the mixture was extracted with DCM (100 mL×3). The combined extracts were dried (MgSO4), filtered, and concentrated in vacuo to afford 2-bromo-4-fluoro-6-nitroaniline as a yellow solid (14 g, 93%). MS (ESI): m/z=233 [M−1]−.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nerurkar - 2015 - search.proquest.com
Since their discovery in the Buszek laboratories in 2007, the indole arynes and their cycloaddition chemistry has demonstrated its significance in achieving the total synthesis of …
Number of citations: 3 search.proquest.com

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